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Compound of Interest

Compound Name: 4-(1H-pyrazol-4-yl)pyrimidine

Cat. No.: B1276105 Get Quote

An In-Depth Technical Guide to 4-(1H-pyrazol-4-yl)pyrimidine: A Privileged Scaffold in

Modern Drug Discovery

Abstract
The heterocyclic compound 4-(1H-pyrazol-4-yl)pyrimidine represents a cornerstone scaffold

in contemporary medicinal chemistry. This guide provides a comprehensive technical overview

of its chemical identity, physicochemical properties, synthesis, and characterization. We delve

into its critical role as a pharmacophore in the design of targeted therapeutics, with a particular

focus on its application in the development of kinase inhibitors for oncology. Detailed

experimental protocols for its synthesis and biological evaluation are presented, offering

researchers and drug development professionals a practical resource. The narrative

emphasizes the structure-activity relationships and mechanistic insights that establish this

molecule as a "privileged" structure in the pursuit of novel, effective, and selective therapeutic

agents.

Chemical Identity and Physicochemical Properties
4-(1H-pyrazol-4-yl)pyrimidine is a bicyclic aromatic heterocycle composed of a pyrimidine

ring linked to a pyrazole ring at the 4-position of both rings. This arrangement creates a rigid,

planar structure with specific hydrogen bonding capabilities that are crucial for its biological

activity.

1.1. Standard Identifiers

IUPAC Name: 4-(1H-pyrazol-4-yl)pyrimidine[1]
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CAS Number: 28648-87-5[1]

Molecular Formula: C₇H₆N₄[2][3]

Canonical SMILES: C1=CN=CN=C1C2=CNN=C2[2]

InChI: InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11)[2]

1.2. Physicochemical Data

The physicochemical properties of 4-(1H-pyrazol-4-yl)pyrimidine make it an attractive starting

point for drug design, aligning well with established guidelines for oral bioavailability. A

summary of its key computed properties is presented below.

Property Value Source

Molecular Weight 146.15 g/mol [3]

Monoisotopic Mass 146.05925 Da [2]

XlogP3 (Predicted) 0.2 [2]

Hydrogen Bond Donors 1 PubChem Computed

Hydrogen Bond Acceptors 3 PubChem Computed

Polar Surface Area 55.4 Å² PubChem Computed

Rotatable Bonds 1 PubChem Computed

Synthesis and Characterization
The synthesis of pyrazolylpyrimidine scaffolds is a well-established field, primarily leveraging

modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a preferred

method due to its high efficiency, functional group tolerance, and the commercial availability of

diverse starting materials.

2.1. General Synthetic Strategy
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The most direct and versatile approach involves the palladium-catalyzed cross-coupling of a

halogenated pyrimidine with a pyrazole-boronic acid or boronic acid pinacol ester. This strategy

allows for late-stage diversification, where various substituted pyrazoles and pyrimidines can

be combined to generate a library of analogues for structure-activity relationship (SAR) studies.

2.2. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a substituted pyrazolylpyrimidine, which

can be adapted for the parent compound. The synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-

amine derivatives serves as an excellent model for the core reaction.[4]

Step 1: Suzuki Coupling to form 2-Chloro-4-(pyrazol-4-yl)pyrimidine intermediate

To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), (1H-pyrazol-4-yl)boronic acid

pinacol ester (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

Suspend the reagents in a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 3:1:1

ratio).

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an

inert atmosphere.

Add the palladium catalyst, such as PdCl₂(dppf)·DCM (0.05 eq).

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by

TLC or LC-MS. The reaction is usually complete within 4-12 hours.

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-
(1H-pyrazol-4-yl)pyrimidine intermediate.

Step 2: Characterization
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The identity and purity of the synthesized compound must be confirmed using standard

analytical techniques:

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): To verify the molecular weight of the product.

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

2.3. Synthetic Workflow Diagram

The following diagram illustrates the general Suzuki-Miyaura coupling workflow.

Reactants Reaction Conditions

Halogenated Pyrimidine
(e.g., 2,4-Dichloropyrimidine)

Suzuki-Miyaura
Coupling Reaction

Pyrazole Boronic Acid
or Pinacol Ester

Palladium Catalyst
(e.g., PdCl₂(dppf)) Base (e.g., K₂CO₃) Solvent & Heat

(e.g., Dioxane/EtOH/H₂O, 90°C)

Workup & Purification
(Extraction, Chromatography)

Target Molecule:
4-(1H-pyrazol-4-yl)pyrimidine

Derivative

Click to download full resolution via product page

Caption: General workflow for the synthesis of pyrazolylpyrimidines via Suzuki-Miyaura

coupling.
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Applications in Medicinal Chemistry and Drug
Discovery
The pyrazolylpyrimidine scaffold is considered a "privileged" structure in drug discovery. This is

because its rigid framework and defined pattern of hydrogen bond donors and acceptors allow

it to bind with high affinity to the ATP-binding pockets of many protein kinases.

3.1. Kinase Inhibition: A Focus on CDK2

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their

dysregulation is a hallmark of cancer. CDK2, in particular, has emerged as a key target for

developing new cancer treatments.[5] The pyrazolylpyrimidine core serves as an excellent

bioisosteric replacement for other known kinase-binding motifs.

A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, built upon the 4-(1H-pyrazol-4-
yl)pyrimidine core, has been developed as potent and selective CDK2 inhibitors.[4] One of the

most potent compounds from this series exhibited a Kᵢ of 0.005 µM against CDK2 and

displayed sub-micromolar antiproliferative activity across a panel of cancer cell lines.[4][5]

3.2. Mechanism of Action

By competitively inhibiting the ATP-binding site of CDK2, these compounds prevent the

phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This blockade

leads to cell cycle arrest, primarily at the S and G2/M phases, and ultimately induces apoptosis

(programmed cell death) in cancer cells.[5]

3.3. Signaling Pathway Diagram

The diagram below illustrates the role of CDK2 in cell cycle progression and how its inhibition

by a 4-(1H-pyrazol-4-yl)pyrimidine-based inhibitor can halt this process.
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Caption: Inhibition of the CDK2 pathway by a pyrazolylpyrimidine-based agent, leading to cell

cycle arrest.

Biological Evaluation Protocol: Kinase Inhibition
Assay
To assess the inhibitory potential of a newly synthesized 4-(1H-pyrazol-4-yl)pyrimidine
derivative against a target kinase like CDK2, a biochemical assay is essential.

Protocol: In Vitro CDK2/Cyclin E Kinase Assay

Reagents and Materials:

Recombinant human CDK2/Cyclin E enzyme complex.

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

ATP (Adenosine triphosphate).

Substrate (e.g., a specific peptide derived from Histone H1).

Test compound (dissolved in DMSO).

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
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384-well microplates.

Procedure:

1. Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

2. In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

3. Add 10 µL of the CDK2/Cyclin E enzyme and substrate mixture to each well.

4. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

5. Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

6. Incubate the plate for 1 hour at 30 °C.

7. Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™

reagent according to the manufacturer's instructions.

8. Measure luminescence using a plate reader. The light signal is proportional to the amount

of ADP generated and is inversely proportional to the kinase inhibition.

Data Analysis:

1. Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

2. Plot the percent inhibition against the logarithm of the compound concentration.

3. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the

concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling
While comprehensive toxicological data for the parent compound is limited, safety data for

commercially available samples provides essential guidance.

GHS Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]
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Hazard Statements: H302 - Harmful if swallowed.[1]

Precautionary Statements:

P264: Wash skin thoroughly after handling.[1]

P270: Do not eat, drink or smoke when using this product.[1]

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.[1]

Handling Recommendations: Use only in a well-ventilated area or under a chemical fume

hood. Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Avoid generating dust. Store in a cool, dry, tightly-closed container.[1]

Conclusion
4-(1H-pyrazol-4-yl)pyrimidine is a molecule of significant strategic importance for researchers

in drug discovery. Its favorable physicochemical profile, synthetic tractability, and proven ability

to interact with key biological targets like protein kinases underscore its value. The successful

development of potent CDK2 inhibitors based on this scaffold highlights its potential for

generating next-generation cancer therapeutics. Continued exploration of this core structure,

through the synthesis of novel derivatives and their evaluation against a broadening array of

biological targets, promises to yield new and valuable chemical entities for treating human

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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